molecular formula C58H46N2P2 B3257370 (R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1'-binaphthalene]-2,2'-diamine CAS No. 288093-09-4

(R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1'-binaphthalene]-2,2'-diamine

Cat. No.: B3257370
CAS No.: 288093-09-4
M. Wt: 832.9 g/mol
InChI Key: BSSLCEBLGDMFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1’-binaphthalene]-2,2’-diamine is a chiral ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to create a unique chiral environment, making it highly effective in various enantioselective reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1’-binaphthalene]-2,2’-diamine typically involves the reaction of ®-1,1’-binaphthalene-2,2’-diamine with diphenylphosphine. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the phosphine groups. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure high yield and enantiomeric purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

®-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1’-binaphthalene]-2,2’-diamine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and inert atmosphere conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products retain the chiral environment provided by the original ligand, making them useful in further asymmetric synthesis .

Scientific Research Applications

®-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1’-binaphthalene]-2,2’-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ®-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1’-binaphthalene]-2,2’-diamine exerts its effects involves the formation of a chiral environment around a metal center. The ligand coordinates to the metal through its phosphine groups, creating a chiral pocket that influences the stereochemistry of the reaction. This chiral environment allows for the selective formation of one enantiomer over the other in asymmetric reactions .

Comparison with Similar Compounds

Similar Compounds

    ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used chiral ligand with similar applications in asymmetric catalysis.

    DPEphos: Another diphosphine ligand with a wide bite angle, used in inorganic and organometallic chemistry.

    Bis(diphenylphosphino)methane (DPPM): A diphosphine ligand used in various catalytic reactions.

Uniqueness

®-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1’-binaphthalene]-2,2’-diamine is unique due to its ability to create a highly effective chiral environment, making it particularly useful in reactions requiring high enantioselectivity. Its structure allows for strong coordination to metal centers, enhancing its effectiveness as a chiral ligand .

Properties

IUPAC Name

N-[(2-diphenylphosphanylphenyl)methyl]-1-[2-[(2-diphenylphosphanylphenyl)methylamino]naphthalen-1-yl]naphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H46N2P2/c1-5-25-47(26-6-1)61(48-27-7-2-8-28-48)55-35-19-15-23-45(55)41-59-53-39-37-43-21-13-17-33-51(43)57(53)58-52-34-18-14-22-44(52)38-40-54(58)60-42-46-24-16-20-36-56(46)62(49-29-9-3-10-30-49)50-31-11-4-12-32-50/h1-40,59-60H,41-42H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSLCEBLGDMFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3CNC4=C(C5=CC=CC=C5C=C4)C6=C(C=CC7=CC=CC=C76)NCC8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H46N2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1'-binaphthalene]-2,2'-diamine
Reactant of Route 2
(R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1'-binaphthalene]-2,2'-diamine
Reactant of Route 3
Reactant of Route 3
(R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1'-binaphthalene]-2,2'-diamine
Reactant of Route 4
Reactant of Route 4
(R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1'-binaphthalene]-2,2'-diamine
Reactant of Route 5
(R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1'-binaphthalene]-2,2'-diamine
Reactant of Route 6
Reactant of Route 6
(R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1'-binaphthalene]-2,2'-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.